molecular formula C8H9BrClNO B3236666 5-Bromo-3-chloro-2-ethoxyaniline CAS No. 1373233-25-0

5-Bromo-3-chloro-2-ethoxyaniline

Cat. No.: B3236666
CAS No.: 1373233-25-0
M. Wt: 250.52 g/mol
InChI Key: GMEONFLBOGUKHF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-ethoxyaniline is an organic compound with the molecular formula C8H9BrClNO. It is a derivative of aniline, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-ethoxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2-ethoxyaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-ethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3-chloro-2-ethoxyaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chloro-2-ethoxyaniline is unique due to the combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .

Properties

IUPAC Name

5-bromo-3-chloro-2-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONFLBOGUKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280701
Record name Benzenamine, 5-bromo-3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-25-0
Record name Benzenamine, 5-bromo-3-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-bromo-3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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